molecular formula C8H18O2 B14716866 2-(1-Methylbutyl)-1,3-propanediol CAS No. 22131-29-9

2-(1-Methylbutyl)-1,3-propanediol

Cat. No.: B14716866
CAS No.: 22131-29-9
M. Wt: 146.23 g/mol
InChI Key: DIAKBGLNNAQLNA-UHFFFAOYSA-N
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Description

2-(1-Methylbutyl)-1,3-propanediol is an organic compound with the molecular formula C8H18O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylbutyl)-1,3-propanediol can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2-(1-Methylbutyl)propanal using a palladium catalyst. The reaction is typically carried out in an organic solvent such as ethyl acetate at room temperature, yielding the desired diol in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as distillation and purification to remove any impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylbutyl)-1,3-propanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halides or esters.

Scientific Research Applications

2-(1-Methylbutyl)-1,3-propanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methylbutyl)-1,3-propanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-butanol: A similar alcohol with one hydroxyl group.

    2-Methylbutyl acetate: An ester derived from 2-Methyl-1-butanol.

    1,3-Propanediol: A diol with a similar structure but different substituents.

Uniqueness

2-(1-Methylbutyl)-1,3-propanediol is unique due to its specific arrangement of hydroxyl groups and the presence of a methylbutyl substituent. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

22131-29-9

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2-pentan-2-ylpropane-1,3-diol

InChI

InChI=1S/C8H18O2/c1-3-4-7(2)8(5-9)6-10/h7-10H,3-6H2,1-2H3

InChI Key

DIAKBGLNNAQLNA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CO)CO

Origin of Product

United States

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